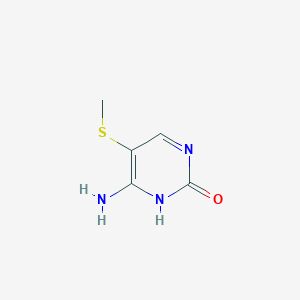

6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one

CAS No.: 6623-80-9

Cat. No.: VC18749731

Molecular Formula: C5H7N3OS

Molecular Weight: 157.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6623-80-9 |

|---|---|

| Molecular Formula | C5H7N3OS |

| Molecular Weight | 157.20 g/mol |

| IUPAC Name | 6-amino-5-methylsulfanyl-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C5H7N3OS/c1-10-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) |

| Standard InChI Key | NIDNGLFVCJOXBU-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(NC(=O)N=C1)N |

Introduction

Structural and Physicochemical Profile

6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one has the molecular formula and a molecular weight of 157.20 g/mol. Its IUPAC name, 6-amino-5-methylsulfanyl-1H-pyrimidin-2-one, reflects the substitution pattern on the pyrimidine ring. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 157.20 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Flash Point | Not reported |

| Solubility | Likely polar aprotic solvents |

The compound’s Canonical SMILES (CSC1=C(NC(=O)N=C1)N) and InChIKey (NIDNGLFVCJOXBU-UHFFFAOYSA-N) provide identifiers for database searches. The presence of both amino and methylthio groups introduces hydrogen-bonding capabilities and hydrophobic interactions, which are critical for its potential biological activity.

Synthesis Methods

Cyclization via Electrophilic Activation

A primary synthesis route involves heating 2-amino-4-methylthiopyrimidine with electrophiles such as isocyanates or thioketones in dioxane at 110–130°C. This method promotes cyclization, forming the pyrimidin-2-one core. The reaction’s efficiency depends on solvent choice, temperature control, and the electrophile’s reactivity.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

-NMR: Signals for the methylthio group () typically appear as a singlet near δ 2.5 ppm. The amino group () may show broad peaks around δ 5.5–6.5 ppm, while pyrimidine ring protons resonate between δ 7.0–8.5 ppm.

-

-NMR: The carbonyl carbon () is expected near δ 165 ppm, with pyrimidine carbons in the δ 100–160 ppm range.

Infrared (IR) Spectroscopy

Key absorption bands include:

-

stretch (amino group): ~3300–3500 cm.

-

stretch: ~1650–1750 cm.

-

stretch (methylthio): ~600–700 cm.

Mass Spectrometry

The molecular ion peak () at m/z 157.20 confirms the molecular weight. Fragmentation patterns likely involve loss of the methylthio group (, 47 g/mol) and subsequent decomposition of the pyrimidine ring.

Research Gaps and Future Directions

Underexplored Areas

-

In vivo efficacy: No published data on pharmacokinetics or toxicity.

-

Target identification: Specific biological targets remain unvalidated.

Synthetic Innovations

-

Click chemistry: Copper-catalyzed alkyne-azide cycloaddition could introduce triazole moieties for enhanced activity .

-

Sonochemistry: Ultrasound-assisted synthesis may improve yield and purity .

Computational Modeling

Molecular docking and QSAR studies could predict binding affinities and guide structural optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume